molecular formula C10H10BF3O4 B1393110 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid CAS No. 1072946-51-0

3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B1393110
CAS No.: 1072946-51-0
M. Wt: 261.99 g/mol
InChI Key: QPNGCFKECJVVNJ-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a dioxolane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be formed by reacting a diol with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic reactions to form carbon-carbon bonds.

Biology and Medicine:

    Drug Development: Investigated for potential use in pharmaceuticals due to its ability to form stable complexes with biological molecules.

    Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.

Industry:

    Materials Science: Utilized in the synthesis of advanced materials with unique properties.

    Agriculture: Explored for use in agrochemicals to enhance crop protection.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups, amines, and other nucleophiles, forming reversible covalent bonds. This property is exploited in drug development and bioconjugation to achieve targeted delivery and controlled release of active compounds.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the trifluoromethyl and dioxolane substituents, making it less reactive and versatile.

    (3-(1,3-Dioxolan-2-yl)phenyl)boronic Acid: Similar structure but without the trifluoromethyl group, resulting in different reactivity and applications.

    (3-(Trifluoromethyl)phenyl)boronic Acid: Lacks the dioxolane ring, affecting its stability and reactivity.

Uniqueness: 3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the trifluoromethyl group and the dioxolane ring, which enhance its reactivity and stability. These structural features make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BF3O4/c12-10(13,14)7-3-6(9-17-1-2-18-9)4-8(5-7)11(15)16/h3-5,9,15-16H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNGCFKECJVVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C2OCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674577
Record name [3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-51-0
Record name [3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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